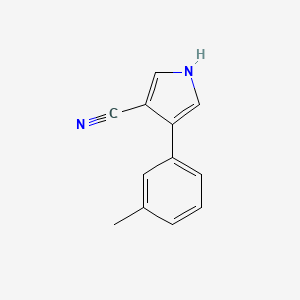

4-(3-Methylphenyl)-1H-pyrrole-3-carbonitrile

Description

Properties

CAS No. |

87388-13-4 |

|---|---|

Molecular Formula |

C12H10N2 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-(3-methylphenyl)-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C12H10N2/c1-9-3-2-4-10(5-9)12-8-14-7-11(12)6-13/h2-5,7-8,14H,1H3 |

InChI Key |

FEXNMFHQYMJGPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CNC=C2C#N |

Origin of Product |

United States |

Preparation Methods

Multi-Component One-Pot Synthesis via Cyclocondensation

A widely reported approach to synthesize pyrrole-3-carbonitrile derivatives, including 4-(3-methylphenyl)-1H-pyrrole-3-carbonitrile, is a three-component reaction involving:

- An α-hydroxyketone or substituted benzoyl derivative (e.g., 3-methylphenyl-substituted α-hydroxyketone),

- An oxoacetonitrile (e.g., 3-oxobutanenitrile),

- A primary amine or aniline derivative.

- Solvent: Ethanol (EtOH)

- Temperature: Heating at 70 °C for approximately 3 hours

- Molar ratios: Typically 1:1:1.1 (ketone:oxoacetonitrile:amine)

- Workup: Evaporation under vacuum followed by purification via silica gel column chromatography using ethyl acetate/hexane mixtures (5–35% EtOAc/Hexane)

This method yields N-substituted 2,3,5-functionalized pyrroles, including the target compound, with yields ranging from 55% to 80%, depending on substituents and reaction optimization.

- The presence of the 3-methylphenyl group (p-tolyl) enhances steric stability and influences regioselectivity.

- The cyano group at the 3-position is introduced via the oxoacetonitrile component.

- The reaction is tolerant to various substituents on the aryl ring, allowing for structural diversity.

Cycloaddition and Nucleophilic Addition Routes

Another synthetic route involves the cycloaddition of mercapto derivatives to 2-(2-oxo-2-arylethyl)malononitriles under phase transfer catalysis (PTC) conditions:

- Reactants: 2-(2-oxo-2-arylethyl)malononitrile derivatives (bearing 3-methylphenyl substituents), mercaptoacetic acid or related mercapto compounds.

- Catalyst: Tetrabutylammonium bromide (TBAB)

- Base: Potassium carbonate (K2CO3)

- Solvent: Dioxane

- Temperature: Room temperature stirring for 2.5 hours

This method yields pyrrole-3-carbonitrile derivatives with yields between 61% and 90%.

Stepwise Functional Group Transformations

In some cases, the cyano-substituted pyrrole intermediate is further functionalized:

- Reduction of the cyano group using diisobutylaluminium hydride (DIBAL-H) to form carbaldehyde intermediates.

- Subsequent amine addition and reductive amination to introduce further substituents.

This approach allows for the synthesis of more complex derivatives starting from the pyrrole-3-carbonitrile scaffold.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The multi-component synthesis is favored for its simplicity and ability to generate diverse pyrrole derivatives by varying the amine and ketone components.

- Phase transfer catalysis enables efficient cycloaddition reactions under mild conditions, which is beneficial for sensitive substituents like the 3-methylphenyl group.

- The reduction of the cyano group to aldehyde intermediates followed by reductive amination allows for further structural elaboration, useful in drug candidate synthesis.

- Purification is typically achieved by silica gel chromatography, with eluent systems optimized for polarity based on substituents.

- Spectroscopic characterization (IR, 1H NMR, 13C NMR, HRMS) confirms the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

4-(m-Tolyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The aromatic ring and the pyrrole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that pyrrole derivatives, including 4-(3-Methylphenyl)-1H-pyrrole-3-carbonitrile, exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways, making them potential candidates for cancer therapeutics .

Antimicrobial Properties : The compound has been explored for its ability to inhibit metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. Modifications at the carbonitrile position have been shown to enhance inhibitory potency against these enzymes, suggesting potential applications in combating antibiotic resistance .

Neuroprotective Effects : Some derivatives of pyrrole compounds have demonstrated neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress. This opens avenues for research into treatments for neurodegenerative diseases .

Material Science Applications

Conductive Polymers : Pyrrole derivatives are often used in the synthesis of conductive polymers due to their electronic properties. Compounds like this compound can be polymerized to create materials with applications in organic electronics, such as sensors and transistors .

Dyes and Pigments : The vibrant colors associated with pyrrole compounds make them suitable for use as dyes and pigments in various industrial applications. Their stability and solubility can be tailored through chemical modifications .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Formation of New Heterocycles : It can be utilized as a building block for synthesizing more complex heterocyclic compounds through reactions such as cyclization or functional group transformations .

- Synthesis of Pharmaceuticals : The compound's ability to interact with biological targets makes it a valuable precursor in the development of new pharmaceutical agents targeting specific diseases .

Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. The mechanism involved apoptosis induction and inhibition of cell cycle progression, highlighting its potential as an anticancer agent .

Antimicrobial Activity

Research focused on the structure-activity relationship (SAR) of pyrrole derivatives against metallo-β-lactamases showed that specific modifications could enhance their inhibitory effects. This suggests a pathway for developing new antimicrobial agents from this compound class .

Mechanism of Action

The mechanism of action of 4-(m-Tolyl)-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, affecting their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Crystallographic Analysis

- Substituent Effects on Molecular Conformation: The title compound’s 3-methylphenyl group is less bulky than the 2,3-dimethoxyphenyl group in 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile . This difference impacts dihedral angles between the pyrrole and aryl rings: 38.5° (dimethoxyphenyl) vs. an inferred smaller angle for the 3-methylphenyl analog due to reduced steric hindrance. In Methyl 3-(4-methoxyphenyl)-1-methyl-1,2,3,3a,4,11b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate, the pyrrole adopts an envelope conformation stabilized by C–H⋯π interactions . Similar packing effects may occur in the target compound but with variations due to the methyl group’s electronic nature.

Comparative Data Table

Biological Activity

4-(3-Methylphenyl)-1H-pyrrole-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrole ring followed by the introduction of the carbonitrile group. The general synthetic route can be outlined as follows:

- Formation of Pyrrole: The initial step involves the reaction of an appropriate aryl amine with a suitable carbonyl compound in the presence of an acid catalyst.

- Cyclization: The intermediate undergoes cyclization to form the pyrrole structure.

- Nitration: Finally, a nitration step introduces the cyano group at the 3-position of the pyrrole ring.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anti-inflammatory properties. In vitro and in vivo studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial mediators in inflammatory responses. For instance, compounds with similar structures have shown inhibition rates comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity Comparison

| Compound | IL-1β Inhibition (%) | TNF-α Inhibition (%) | Reference Drug Comparison |

|---|---|---|---|

| This compound | TBD | TBD | Comparable to Diclofenac |

| Pyrrolopyridine 3i | 31.28 | Significant | Similar |

| Pyrrolopyridine 3l | Highest inhibition | Significant | Comparable |

Antimicrobial Activity

The antimicrobial efficacy of pyrrole derivatives has also been explored extensively. Studies suggest that compounds related to this compound exhibit potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Drug Comparison |

|---|---|---|---|

| This compound | E. coli | TBD | Comparable |

| Pyrrolopyridine 5b | Staphylococcus aureus | TBD | Higher than standard |

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various pyrrole derivatives, it was found that compounds with a cyano group at the 3-position exhibited enhanced activity against carrageenan-induced paw edema in rats. The study highlighted that modifications at the aryl position significantly influenced biological activity, suggesting that this compound could be a promising candidate for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrrole derivatives, including those similar to this compound. The results indicated a strong correlation between structural features and antimicrobial potency, with certain substitutions leading to increased efficacy against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(3-Methylphenyl)-1H-pyrrole-3-carbonitrile?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, a general procedure involves refluxing a substituted aryl-pyrrole precursor (e.g., 1-(substituted aryl)-2-amino-pyrrole-3-carbonitrile) with aromatic aldehydes in ethanol containing glacial acetic acid for 16 hours, followed by recrystallization . Modifications to substituents on the aryl group or pyrrole core may require adjusting reaction conditions (e.g., solvent polarity, catalyst) to optimize yield.

Q. How is the purity and structural identity of this compound verified?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- IR Spectroscopy : Confirm nitrile (C≡N) and aromatic C=C/C=N stretches (e.g., ~2207 cm⁻¹ for C≡N, ~1585 cm⁻¹ for C=N) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 382 [M⁺] for analogs) .

- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation acceptable) .

Q. What crystallographic tools are recommended for resolving the structure of this compound?

- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement). Key steps include:

- Data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Use WinGX for data integration and ORTEP for visualizing anisotropic displacement ellipsoids .

- For hydrogen bonding analysis, apply graph set theory to classify interactions (e.g., R₁²(6) motifs) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., anisotropic displacement parameters) be addressed during refinement?

- Methodological Answer :

- Use SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement for disordered atoms.

- Validate geometric parameters (bond lengths/angles) against expected values from the Cambridge Structural Database (CSD) .

- Apply Hirshfeld surface analysis to identify weak intermolecular interactions affecting displacement .

Q. What strategies optimize the biological activity of pyrrole-3-carbonitrile derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) at the 4-position of the phenyl ring to enhance antifungal activity .

- Solubility Optimization : Replace hydrophobic substituents with polar groups (e.g., -OH, -NH₂) to improve bioavailability .

- Validate activity via in vitro assays (e.g., microdilution for antifungal potency) .

Q. How are intermolecular interactions (e.g., hydrogen bonds, π-π stacking) analyzed in crystals of this compound?

- Methodological Answer :

- Generate a Mercury (CCDC) visualization of the crystal packing.

- Quantify hydrogen bonds using PLATON (e.g., D–H⋯A distances < 3.5 Å, angles > 120°) .

- For π-π interactions, measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<30°) .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.